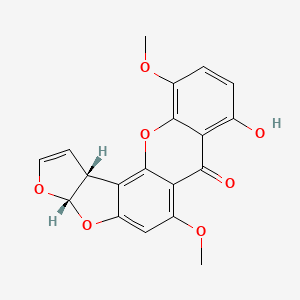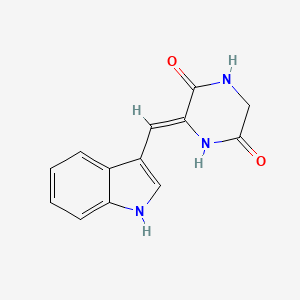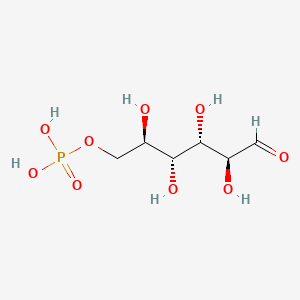
Juvidex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Juvidex can be synthesized through the phosphorylation of mannose. The process involves the reaction of mannose with phosphoric acid under controlled conditions to yield mannose-6-phosphate. The reaction typically requires a catalyst and is conducted at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce mannose-6-phosphate, which is then extracted and purified through a series of filtration and crystallization steps .
Análisis De Reacciones Químicas
Types of Reactions: Juvidex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may be used in different therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which can have different therapeutic properties .
Aplicaciones Científicas De Investigación
Juvidex has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in cellular signaling and metabolism studies.
Medicine: Investigated for its potential in wound healing, scar reduction, and treatment of fibrotic diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in pharmaceutical formulations
Mecanismo De Acción
Juvidex exerts its effects by inhibiting the activity of transforming growth factor beta 1 and transforming growth factor beta 2. These growth factors are involved in the fibrotic process, and their inhibition leads to reduced scar formation and improved wound healing. This compound binds to the mannose-6-phosphate receptor, which mediates its effects on cellular signaling pathways involved in fibrosis .
Comparación Con Compuestos Similares
Adaprev: Another mannose-6-phosphate derivative used in scar treatment.
Renovo: A compound with similar anti-fibrotic properties.
Transforming growth factor beta inhibitors: A class of compounds that includes Juvidex and other inhibitors targeting the same pathway.
Uniqueness: this compound is unique in its dual inhibition of transforming growth factor beta 1 and transforming growth factor beta 2, making it particularly effective in reducing scar formation and promoting wound healing. Its specific binding to the mannose-6-phosphate receptor also distinguishes it from other similar compounds .
Propiedades
Número CAS |
3672-15-9 |
|---|---|
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |
Clave InChI |
NBSCHQHZLSJFNQ-RWOPYEJCSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
| 3672-15-9 | |
Descripción física |
Solid |
Números CAS relacionados |
33068-18-7 (di-hydrochloride salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)
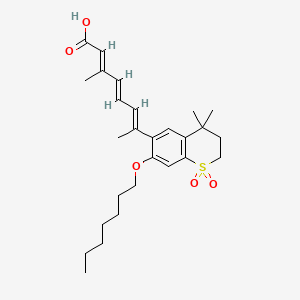

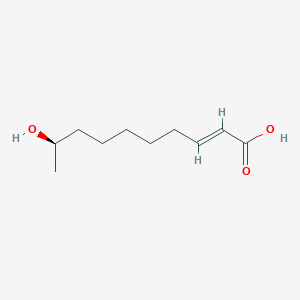
![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)
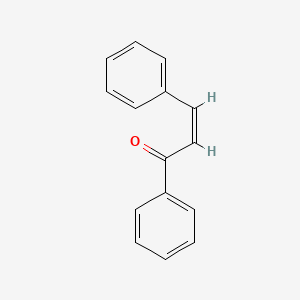
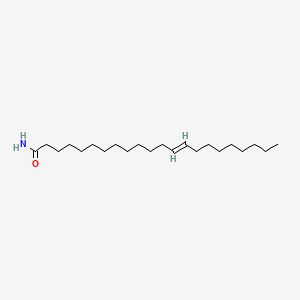

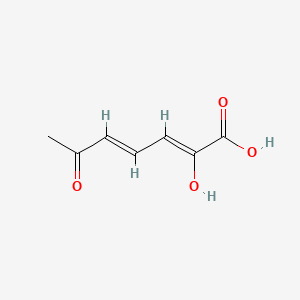
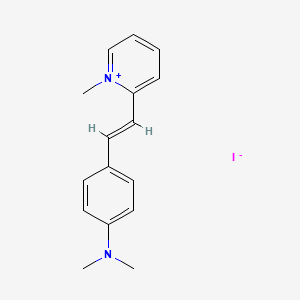
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)
